molecular formula C10H15NO B3283073 (2R)-2-AMINO-4-PHENYLBUTAN-1-OL CAS No. 761373-40-4

(2R)-2-AMINO-4-PHENYLBUTAN-1-OL

Cat. No.: B3283073
CAS No.: 761373-40-4
M. Wt: 165.23 g/mol
InChI Key: ZJAOVQMCZKLAKJ-SNVBAGLBSA-N
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Description

(2R)-2-Amino-4-phenylbutan-1-ol is a chiral organic compound with a molecular formula of C10H15NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain with a phenyl group (-C6H5) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 4-phenyl-2-butanone with a chiral borane complex can yield the desired this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or imine intermediate. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanal.

    Reduction: Formation of 2-amino-4-phenylbutane.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

(2R)-2-Amino-4-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which (2R)-2-amino-4-phenylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, including enzyme catalysis and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-phenylbutan-1-ol: The enantiomer of (2R)-2-amino-4-phenylbutan-1-ol, differing in the spatial arrangement of the amino and hydroxyl groups.

    4-Phenyl-2-butanone: A ketone precursor used in the synthesis of this compound.

    2-Amino-4-phenylbutane: A reduced form of the compound, lacking the hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological systems. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-2-amino-4-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAOVQMCZKLAKJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following the general procedure of example 40b, DL-homophenylalanine (5.0 g, 27.9 mmol) was reduced with LiAlH4 to give (RS)-2-amino-4-phenyl-butan-1-ol (3.6 g, 78%, MS: m/e=166 (M+H+)) as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

33.2 g (0.15 mole) 2-hydroxyimino-4-phenyl butyric acid ethyl ester were steadily introduced under agitation into a suspension of 24.15 g (0.64 mole) sodium boron hydride in 200 ml 1,2-dimethoxyethane (DME). Within 1 h a solution of 17.2 ml (0.32 mole) conc. sulfuric acid in 60 ml DME was added dropwise thereto, during which the temperature was maintained at 20°-30° C. The mixture was subsequently heated slowly to 62° C., then agitated 5 h at this temperature and cooled overnight under agitation to room temperature. After a careful addition of 50 ml methanol the batch was evaporated to dryness, the residue taken up in 120 ml water and compounded with 25 ml conc. hydrochloric acid, during which a vigorous development of gas began. After the addition of 150 ml toluene the mixture was agitated until the end of the development of gas, then alkalinized with 35 ml 50% sodium hydroxide solution and heated to 60° C. The organic phase was separated and the aqueous phase extracted again with 80 ml toluene at this temperature. The combined organic phases were dried over sodium sulfate and evaporated. 25.0 g raw (RS)-2-amino-4-phenyl-1-butanol remained as residue in the form of a brownish, viscous oil. The structure was corroborated by a 1H-NMR spectrum.
Name
2-hydroxyimino-4-phenyl butyric acid ethyl ester
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-AMINO-4-PHENYLBUTAN-1-OL
Reactant of Route 2
(2R)-2-AMINO-4-PHENYLBUTAN-1-OL
Reactant of Route 3
(2R)-2-AMINO-4-PHENYLBUTAN-1-OL
Reactant of Route 4
(2R)-2-AMINO-4-PHENYLBUTAN-1-OL
Reactant of Route 5
(2R)-2-AMINO-4-PHENYLBUTAN-1-OL
Reactant of Route 6
(2R)-2-AMINO-4-PHENYLBUTAN-1-OL

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